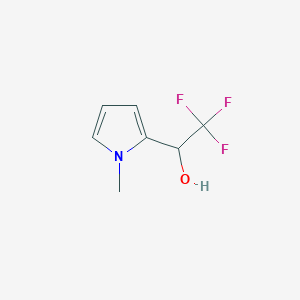
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a trifluoroethanol group attached to a methyl-substituted pyrrole ring
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The trifluoroethanol group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoroethanol group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrole-2-yl)ethanol: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroacetone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethylamine: The presence of an amine group instead of an alcohol group can result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of a trifluoroethanol group with a methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
70783-51-6 |
|---|---|
Molecular Formula |
C7H8F3NO |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4,6,12H,1H3 |
InChI Key |
ZVHCLQOIMPXYKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















